
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is a chemical compound with a unique structure that includes a benzoic acid core substituted with a hydroxy-methylpropoxy group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 2-hydroxy-2-methylpropyl alcohol with 5-(trifluoromethyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Known for its use as a pH regulator and chelating agent.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Used in various chemical applications.
2-Hydroxy-2-(trifluoromethyl)propionic acid: Utilized in scientific research and industrial applications.
Uniqueness
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is unique due to its combination of a hydroxy-methylpropoxy group and a trifluoromethyl group on a benzoic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C12H13F3O4 |
|---|---|
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O4/c1-11(2,18)6-19-9-4-3-7(12(13,14)15)5-8(9)10(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
DJRKNKUYUJDJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


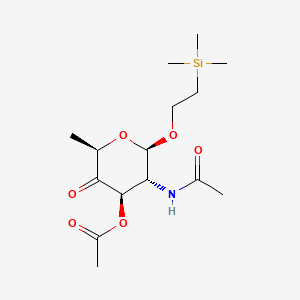
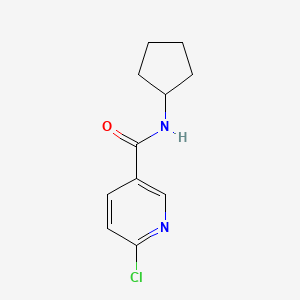
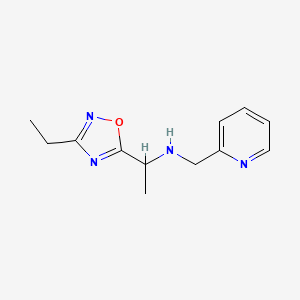

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
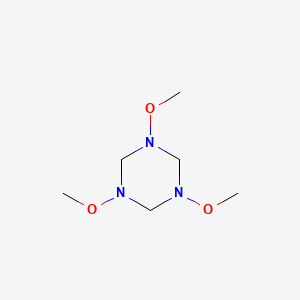


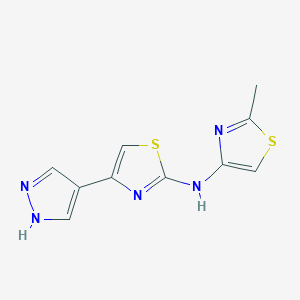

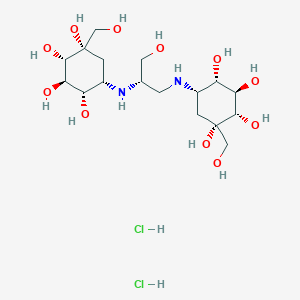
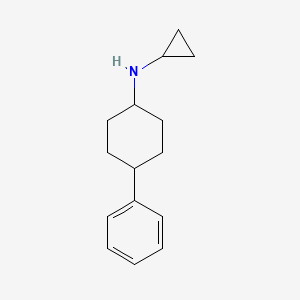

![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
